3-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol
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Overview
Description
3-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a phenol group, which is known for its antioxidant properties, and a pyrazole moiety, which is often associated with various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol typically involves the reaction of 1-methyl-1H-pyrazole-4-amine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the phenol ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated phenols, nitrophenols, and other substituted derivatives.
Scientific Research Applications
3-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-amine: A precursor in the synthesis of 3-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol.
3-(4-Amino-1-methyl-1H-pyrazol-5-yl)phenol: A structurally similar compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific combination of a phenol group and a pyrazole moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13N3O |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-[[(1-methylpyrazol-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C11H13N3O/c1-14-8-10(7-13-14)12-6-9-3-2-4-11(15)5-9/h2-5,7-8,12,15H,6H2,1H3 |
InChI Key |
LWWINBZUPLQSCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC(=CC=C2)O |
Origin of Product |
United States |
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